molecular formula C19H18N2O3S B1239910 ST638

ST638

Cat. No.: B1239910
M. Wt: 354.4 g/mol
InChI Key: YKLMGKWXBLSKPK-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosine kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell division, differentiation, and metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ST638 involves several key steps. The starting material is typically a substituted cinnamic acid derivative, which undergoes a series of reactions to introduce the cyano, ethoxy, hydroxy, and phenylthiomethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The final product is purified using methods like recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

ST638 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .

Scientific Research Applications

ST638 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the mechanisms of tyrosine kinase inhibition.

    Biology: Employed in cell signaling studies to understand the role of tyrosine kinases in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and inflammatory disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.

Mechanism of Action

ST638 exerts its effects by inhibiting tyrosine kinases, which are enzymes responsible for the phosphorylation of tyrosine residues on proteins. This inhibition disrupts various signaling pathways involved in cell growth and differentiation. The molecular targets of this compound include several receptor and non-receptor tyrosine kinases, which play a role in processes like mitogenesis and transmembrane signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ST638

This compound is unique due to its specific structure, which allows for high potency and selectivity in inhibiting tyrosine kinases. Its ability to inhibit multiple kinases makes it a valuable tool in studying complex signaling pathways and developing targeted therapies .

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(Z)-2-cyano-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide

InChI

InChI=1S/C19H18N2O3S/c1-2-24-17-10-13(8-14(11-20)19(21)23)9-15(18(17)22)12-25-16-6-4-3-5-7-16/h3-10,22H,2,12H2,1H3,(H2,21,23)/b14-8-

InChI Key

YKLMGKWXBLSKPK-ZSOIEALJSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(/C#N)\C(=O)N

SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N

Canonical SMILES

CCOC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N

Pictograms

Irritant

Synonyms

alpha-cyano-3-ethoxy-4-hydroxy-5-phenylmethylcinnamamide
ST 638
ST-638

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.